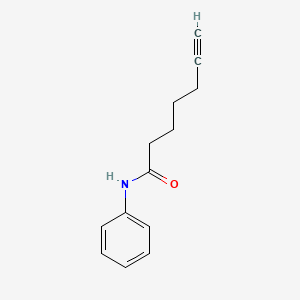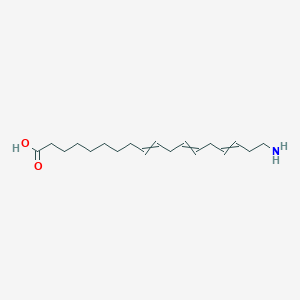
(S)-N-(1-(5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl)-7-oxooctyl)-1-methylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is a complex organic compound that belongs to the class of azetidinecarboxamides This compound is characterized by its unique structure, which includes a quinoline moiety, an imidazole ring, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce imidazole-modified compounds .
Wissenschaftliche Forschungsanwendungen
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The quinoline and imidazole moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds with a quinoline moiety, such as chloroquine and hydroxychloroquine, are known for their antimalarial and antiviral properties.
Imidazole derivatives: Compounds like metronidazole and ketoconazole are widely used for their antimicrobial and antifungal activities.
Uniqueness
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is unique due to its combination of azetidine, quinoline, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C27H35N5O3 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N-[(1S)-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]-7-oxononyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C27H35N5O3/c1-4-20(33)11-6-5-7-13-23(30-26(34)19-16-32(2)17-19)25-28-15-24(29-25)21-14-18-10-8-9-12-22(18)31-27(21)35-3/h8-10,12,14-15,19,23H,4-7,11,13,16-17H2,1-3H3,(H,28,29)(H,30,34)/t23-/m0/s1 |
InChI-Schlüssel |
AWTXQEUYEIEIGL-QHCPKHFHSA-N |
Isomerische SMILES |
CCC(=O)CCCCC[C@@H](C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
Kanonische SMILES |
CCC(=O)CCCCCC(C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


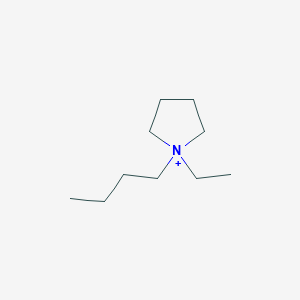
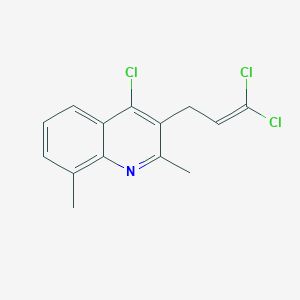

![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

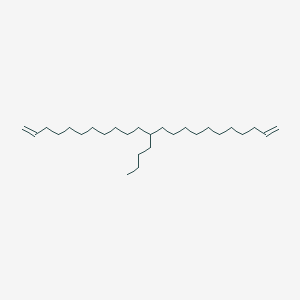
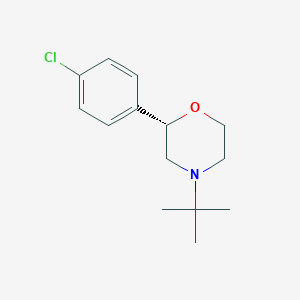
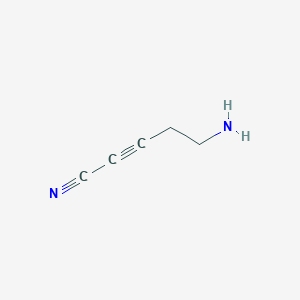
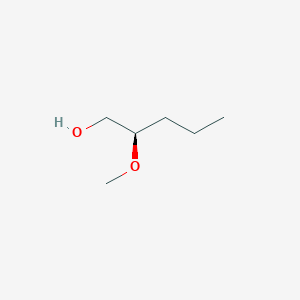

![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
